molecular formula C6H15NO B168986 2-Amino-4-methylpentan-1-ol CAS No. 16369-17-8

2-Amino-4-methylpentan-1-ol

Cat. No.: B168986
CAS No.: 16369-17-8
M. Wt: 117.19 g/mol
InChI Key: VPSSPAXIFBTOHY-UHFFFAOYSA-N
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Description

2-Amino-4-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chainIt is a white or almost white crystalline powder with a melting point of 56-58°C and a boiling point of 208-210°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-methylpentan-1-ol can be synthesized through several methods. One common method involves the reduction of 2-amino-4-methylpentanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under reflux conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-amino-4-methylpentanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-amino-4-methylpentanoic acid. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 2-amino-4-methylpentane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-amino-4-methylpentyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 2-Amino-4-methylpentanoic acid

    Reduction: 2-Amino-4-methylpentane

    Substitution: 2-Amino-4-methylpentyl chloride

Scientific Research Applications

2-Amino-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-3-methylbutan-1-ol: This compound is structurally similar but has a different position of the methyl group.

    2-Amino-2-methylpropan-1-ol: This compound has a similar amino alcohol structure but with a different carbon chain length.

Uniqueness: 2-Amino-4-methylpentan-1-ol is unique due to its specific chiral center and the position of the amino and hydroxyl groups. This unique structure allows it to interact with specific molecular targets and participate in distinct chemical reactions, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSSPAXIFBTOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936859
Record name (+/-)-Leucinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-32-9, 53448-09-2, 16369-17-8
Record name Leucinol
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Record name 2-Amino-4-methylpentan-1-ol
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Record name (R)-(-)-Leucinol
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Record name DL-Leucinol
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Record name 2-amino-4-methylpentan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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